Cas no 57965-07-8 (5-methoxy-3-methyl-1H-indene)
5-methoxy-3-methyl-1H-indene Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene, 5-methoxy-3-methyl-
- 5-methoxy-3-methyl-1H-indene
- 57965-07-8
- EN300-345016
- 5-Methoxy-3-methyl-inden
- DTXSID90564646
- SCHEMBL18537152
-
- MDL: MFCD27925829
- Inchi: 1S/C11H12O/c1-8-3-4-9-5-6-10(12-2)7-11(8)9/h3,5-7H,4H2,1-2H3
- InChI Key: VPTYSHDHSXXNEI-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2CC=C(C)C=2C=1
Computed Properties
- Exact Mass: 160.08886
- Monoisotopic Mass: 160.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
5-methoxy-3-methyl-1H-indene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-345016-0.05g |
5-methoxy-3-methyl-1H-indene |
57965-07-8 | 95% | 0.05g |
$168.0 | 2023-09-03 | |
| Enamine | EN300-345016-0.1g |
5-methoxy-3-methyl-1H-indene |
57965-07-8 | 95% | 0.1g |
$252.0 | 2023-09-03 | |
| Enamine | EN300-345016-0.25g |
5-methoxy-3-methyl-1H-indene |
57965-07-8 | 95% | 0.25g |
$361.0 | 2023-09-03 | |
| Enamine | EN300-345016-0.5g |
5-methoxy-3-methyl-1H-indene |
57965-07-8 | 95% | 0.5g |
$569.0 | 2023-09-03 | |
| Enamine | EN300-345016-1.0g |
5-methoxy-3-methyl-1H-indene |
57965-07-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-345016-2.5g |
5-methoxy-3-methyl-1H-indene |
57965-07-8 | 95% | 2.5g |
$1428.0 | 2023-09-03 | |
| Enamine | EN300-345016-5.0g |
5-methoxy-3-methyl-1H-indene |
57965-07-8 | 95% | 5.0g |
$2110.0 | 2023-02-22 | |
| Enamine | EN300-345016-10.0g |
5-methoxy-3-methyl-1H-indene |
57965-07-8 | 95% | 10.0g |
$3131.0 | 2023-02-22 | |
| Enamine | EN300-345016-1g |
5-methoxy-3-methyl-1H-indene |
57965-07-8 | 95% | 1g |
$728.0 | 2023-09-03 | |
| Enamine | EN300-345016-5g |
5-methoxy-3-methyl-1H-indene |
57965-07-8 | 95% | 5g |
$2110.0 | 2023-09-03 |
5-methoxy-3-methyl-1H-indene Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 5-methoxy-3-methyl-1H-indene
5-Methoxy-3-methyl-1H-indene (CAS No. 57965-07-8): Properties, Applications, and Market Insights
5-Methoxy-3-methyl-1H-indene (CAS No. 57965-07-8) is a specialized organic compound belonging to the indene derivatives family. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals are increasingly exploring its synthesis, reactivity, and functional roles, making it a subject of interest in both academic and industrial settings.
The molecular structure of 5-methoxy-3-methyl-1H-indene features a fused benzene and cyclopentene ring system, with a methoxy group at the 5-position and a methyl group at the 3-position. This configuration imparts distinct electronic and steric properties, which are critical for its reactivity and interactions in various chemical processes. The compound's CAS number 57965-07-8 serves as a unique identifier, ensuring precise communication among researchers and regulatory bodies.
One of the most searched questions about 5-methoxy-3-methyl-1H-indene relates to its synthesis. The compound can be prepared through several routes, including Friedel-Crafts alkylation and methoxylation reactions. Recent advancements in catalytic methods have improved the yield and purity of this compound, addressing challenges such as regioselectivity and byproduct formation. These developments align with the growing demand for sustainable and efficient synthetic protocols in the chemical industry.
In the pharmaceutical sector, 5-methoxy-3-methyl-1H-indene is explored as a building block for drug discovery. Its scaffold is found in compounds with potential biological activities, such as anti-inflammatory and antimicrobial properties. Researchers are particularly interested in its role as an intermediate in the synthesis of more complex molecules, which could lead to novel therapeutics. This aligns with the current trend of targeting indene-based compounds for drug development, a topic frequently searched in academic databases.
The agrochemical industry also benefits from the applications of 5-methoxy-3-methyl-1H-indene. Its derivatives are investigated for their potential use in crop protection products. The compound's structural features allow for modifications that can enhance the efficacy and environmental compatibility of agrochemicals. This is particularly relevant given the increasing focus on sustainable agriculture and reduced chemical footprints, which are hot topics in global discussions.
Material science is another field where 5-methoxy-3-methyl-1H-indene shows promise. Its incorporation into polymers and advanced materials can impart desirable properties such as thermal stability and optical characteristics. For instance, indene derivatives are known to contribute to the performance of organic semiconductors, which are crucial for next-generation electronic devices. This connection to cutting-edge technology makes the compound a subject of interest in materials research.
Market trends indicate a steady demand for 5-methoxy-3-methyl-1H-indene, driven by its diverse applications. Suppliers and manufacturers are scaling up production to meet the needs of research institutions and industrial players. The compound's availability in high purity grades is essential for ensuring reproducible results in both laboratory and commercial settings. Recent analyses suggest that the market for indene derivatives will grow significantly in the coming years, reflecting their expanding utility.
From a regulatory perspective, 5-methoxy-3-methyl-1H-indene is generally regarded as safe for research and industrial use when handled according to standard safety protocols. Proper storage conditions, such as protection from light and moisture, are recommended to maintain its stability. These precautions are commonly searched by laboratory personnel and safety officers, highlighting the importance of accessible and accurate information.
In summary, 5-methoxy-3-methyl-1H-indene (CAS No. 57965-07-8) is a versatile compound with significant potential across multiple industries. Its unique chemical properties, coupled with ongoing research into its applications, make it a valuable subject for scientific and commercial exploration. As interest in indene-based chemistry continues to rise, this compound is poised to play a pivotal role in future innovations.
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